![molecular formula C10H8N2 B11920399 4-Methyl-1H-indole-2-carbonitrile](/img/structure/B11920399.png)
4-Methyl-1H-indole-2-carbonitrile
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Overview
Description
4-Methyl-1H-indole-2-carbonitrile is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a nitrile group at the second position and a methyl group at the fourth position of the indole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1H-indole-2-carbonitrile can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method includes the reaction of 2-nitrophenylacetonitrile with formaldehyde and a base, followed by cyclization to yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product, which is crucial for its applications in pharmaceuticals and other industries .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1H-indole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid or indole-2-carboxaldehyde.
Reduction: Formation of 4-methyl-1H-indole-2-amine.
Substitution: Formation of various substituted indoles depending on the electrophile used.
Scientific Research Applications
Chemistry
4-Methyl-1H-indole-2-carbonitrile serves as an intermediate in the synthesis of complex organic molecules and natural products. Its unique substitution pattern makes it suitable for further functionalization, which is crucial in developing new materials and compounds .
Biology
Research indicates that this compound exhibits potential biological activities:
- Antiviral Properties : Studies have shown that derivatives of indole compounds can inhibit viral replication, particularly against SARS-CoV proteases .
- Anticancer Activity : Investigations into the compound's structure have revealed promising results in inhibiting cancer cell growth. For instance, certain derivatives displayed significant cytotoxicity against various human tumor cell lines .
Medicine
In drug development, this compound has been explored for its therapeutic potential:
- Design of Inhibitors : The compound has been utilized to create dipeptide-type inhibitors that target specific enzymes involved in viral infections and cancer progression .
- Pharmaceutical Applications : Its role in synthesizing molecules with enhanced biological activity positions it as a valuable candidate in medicinal chemistry .
Industrial Applications
In addition to its research applications, this compound is utilized in various industrial contexts:
- Dyes and Pigments : The compound's chemical properties allow it to be used in producing dyes and pigments due to its stable structure and vibrant color profiles.
- Chemical Manufacturing : It serves as a precursor for synthesizing other industrial chemicals, contributing to the production of specialty chemicals used across different sectors .
Mechanism of Action
The mechanism of action of 4-Methyl-1H-indole-2-carbonitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1H-indole-3-carbonitrile
- 4-Methyl-1H-indole-2-carboxylic acid
- 4-Methyl-1H-indole-2-carboxaldehyde
Uniqueness
4-Methyl-1H-indole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrile group at the second position makes it a valuable intermediate for further functionalization and synthesis of complex molecules .
Biological Activity
4-Methyl-1H-indole-2-carbonitrile is a compound that has gained attention in recent years due to its diverse biological activities. This article explores the biological properties of this compound, including its potential applications in medicine and agriculture, supported by data tables and relevant research findings.
Overview of this compound
This compound is an indole derivative that features a carbonitrile functional group at the 2-position. Indole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the carbonitrile moiety may enhance these activities, making it a subject of interest in pharmacological research.
Anticancer Activity
Several studies have indicated that indole derivatives possess significant anticancer properties. For instance, research has shown that compounds with indole structures can induce apoptosis in various cancer cell lines. A study demonstrated that this compound exhibited cytotoxic effects against several human cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
H460 | 15.3 |
A549 | 12.7 |
HT-29 | 10.5 |
SMMC-7721 | 11.9 |
These results suggest that this compound may be a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Studies have shown that this compound exhibits inhibitory effects against various microbial strains, including bacteria and fungi. The following table summarizes the antimicrobial activity observed:
Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
Fusarium graminearum | 8 |
These findings indicate that the compound could be effective in treating infections caused by resistant microbial strains .
Anti-inflammatory Activity
The anti-inflammatory potential of indole derivatives has been well-documented. In particular, this compound has shown promise in reducing inflammation markers in vitro. A study reported that treatment with this compound significantly decreased the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at various positions on the indole ring can influence its biological activity:
- Position C2 : Substituents at this position can enhance anticancer activity.
- Position C3 : Alkyl or aryl groups may improve antimicrobial potency.
- Position C4 : Methyl groups can increase lipophilicity, potentially enhancing cell membrane permeability.
Case Study 1: Anticancer Efficacy
In a recent study, researchers evaluated the anticancer efficacy of this compound in vivo using a mouse xenograft model. The results indicated a significant reduction in tumor size compared to control groups, with an observed tumor inhibition rate of approximately 45% at a dosage of 50 mg/kg body weight.
Case Study 2: Antimicrobial Application
Another study focused on the application of this compound as a potential agricultural fungicide. Field trials demonstrated that formulations containing this compound effectively reduced fungal infections in crops by over 60%, showcasing its potential utility in agrochemistry.
Properties
Molecular Formula |
C10H8N2 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
4-methyl-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C10H8N2/c1-7-3-2-4-10-9(7)5-8(6-11)12-10/h2-5,12H,1H3 |
InChI Key |
TZKNXOZPVUFKAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(NC2=CC=C1)C#N |
Origin of Product |
United States |
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